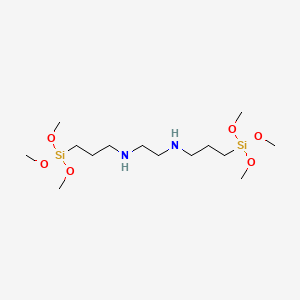

N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine

Cat. No. B1360185

Key on ui cas rn:

68845-16-9

M. Wt: 384.62 g/mol

InChI Key: HZGIOLNCNORPKR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04775415

Procedure details

A 2 liter, 3-necked reaction flask equipped with a magnetic stirrer, electric heating mantle, dropping funnel and water condenser, containing 22.0 grams of NH2CH2CH2NH(CH2)3Si(OCH3)3 was heated to 140° C. whereupon the addition thereto of 198.0 grams of 3-chloropropyltrimethoxy silane (Cl(CH2)3Si(OCH3)3) was commenced. Cl(CH2)3Si(OCH3)3 was introduced dropwise to the reaction flask over a period of 1 hour while maintaining a temperature of 145° C. to 150° C. by the occasional application of a water bath. The resultant mixture was cooled to 75° C., and 90 grams of anhydrous ethylenediamine was added to the cooled mixture. Thereafter, the mixture was allowed to separate into layers with the upper product containing layer being separated therefrom and stripped by vacuum distillation of lowboiling volatiles to yield 370 grams of (CH3O)3SiC3H6NHC2H4NHC3H6Si(OCH3)3. Amine titration and 13C NMR and 29Si NMR analysis verified the assigned structure of the resultant product.

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][CH2:7][Si:8]([O:13][CH3:14])([O:11][CH3:12])[O:9][CH3:10].Cl[CH2:16][CH2:17][CH2:18][Si:19]([O:24][CH3:25])([O:22][CH3:23])[O:20][CH3:21].C(N)CN>>[Si:8]([CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2][NH:1][CH2:16][CH2:17][CH2:18][Si:19]([O:24][CH3:25])([O:22][CH3:23])[O:20][CH3:21])([O:13][CH3:14])([O:9][CH3:10])[O:11][CH3:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

22 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCNCCC[Si](OC)(OC)OC

|

Step Two

|

Name

|

|

|

Quantity

|

198 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCC[Si](OC)(OC)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCC[Si](OC)(OC)OC

|

Step Four

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

90 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

140 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 2 liter, 3-necked reaction flask equipped with a magnetic stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining a temperature of 145° C. to 150° C. by the occasional application of a water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate into layers with the upper product

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

being separated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

stripped by vacuum distillation of lowboiling volatiles

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Si](OC)(OC)(OC)CCCNCCNCCC[Si](OC)(OC)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 370 g | |

| YIELD: CALCULATEDPERCENTYIELD | 972.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |